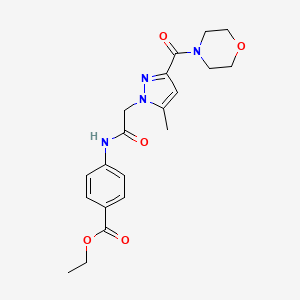
ethyl 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H24N4O5 and its molecular weight is 400.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzoate, a compound with the CAS number 1173262-47-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
The molecular formula of this compound is C20H24N4O5, with a molecular weight of 400.4 g/mol. The structural characteristics of this compound suggest potential interactions with biological targets, particularly in the context of receptor modulation.
| Property | Value |
|---|---|
| CAS Number | 1173262-47-9 |
| Molecular Formula | C20H24N4O5 |
| Molecular Weight | 400.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds similar to this compound may act as agonists for trace amine-associated receptors (TAARs). These receptors are implicated in various neurological processes and disorders, including ADHD and stress-related conditions . The interaction with TAARs suggests a mechanism through which this compound could exert neuroactive effects.
Anticancer Potential
Preliminary studies have indicated that pyrazole derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuropharmacological Effects
The potential neuropharmacological effects of this compound are particularly noteworthy. As a partial agonist at TAARs, it may influence neurotransmitter systems involved in mood regulation and cognitive functions. This aligns with findings from related compounds that modulate dopamine and serotonin pathways, suggesting therapeutic applications in psychiatric disorders .
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in xenograft models. This compound was tested alongside other derivatives, showing significant reduction in tumor size compared to controls .
- Neuroactive Properties : In a behavioral study involving rodent models, administration of the compound resulted in improved cognitive performance on memory tasks, suggesting potential benefits for conditions like ADHD . The study emphasized the importance of receptor selectivity in minimizing side effects.
- Toxicology Reports : Toxicological evaluations have indicated that while structurally similar compounds can pose risks, this compound exhibited a favorable safety profile in preliminary assessments . Further studies are needed to establish long-term safety.
Properties
IUPAC Name |
ethyl 4-[[2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-3-29-20(27)15-4-6-16(7-5-15)21-18(25)13-24-14(2)12-17(22-24)19(26)23-8-10-28-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLZCUVSAJXJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














